4-(2-(Ethylamino)propyl)-2-methoxyphenol chemical structure and molecular weight
4-(2-(Ethylamino)propyl)-2-methoxyphenol chemical structure and molecular weight
An In-Depth Technical Guide to 4-(2-(Ethylamino)propyl)-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 4-(2-(Ethylamino)propyl)-2-methoxyphenol is not extensively documented in publicly available scientific literature or chemical databases. This guide has been constructed by analyzing its chemical structure and drawing inferences from closely related, well-characterized molecules. The information provided should be used as a theoretical and comparative reference.
Introduction and Structural Elucidation
This technical guide provides a comprehensive overview of the chemical structure and molecular properties of 4-(2-(Ethylamino)propyl)-2-methoxyphenol. As a member of the substituted phenethylamine class, and more specifically, a substituted amphetamine derivative, its structure suggests potential biological activity, making it a molecule of interest for researchers in medicinal chemistry and pharmacology. The core structure consists of a phenol ring substituted with a methoxy group at the 2-position, a hydroxyl group at the 1-position, and an ethylaminopropyl side chain at the 4-position.
The IUPAC name for this compound is 4-(2-(Ethylamino)propyl)-2-methoxyphenol . It is structurally related to known psychoactive compounds and neurotransmitter metabolites, such as 2-Methoxy-4-(2-(methylamino)propyl)phenol (also known as 4-Hydroxy-3-methoxymethamphetamine or HMMA), a metabolite of MDMA.[1] The key difference lies in the substitution on the amine: an ethyl group in the subject compound versus a methyl group in HMMA.
Chemical Structure and Molecular Properties
The chemical structure of 4-(2-(Ethylamino)propyl)-2-methoxyphenol is defined by a guaiacol (2-methoxyphenol) core with a 2-(ethylamino)propyl side chain attached at the 4-position of the benzene ring.
Molecular Structure
Below is a two-dimensional representation of the chemical structure:
Caption: 2D Chemical Structure of 4-(2-(Ethylamino)propyl)-2-methoxyphenol
The molecule possesses a chiral center at the second carbon of the propyl side chain, meaning it can exist as two enantiomers, (R)- and (S)-4-(2-(Ethylamino)propyl)-2-methoxyphenol.
Molecular Formula and Weight
The molecular formula for 4-(2-(Ethylamino)propyl)-2-methoxyphenol is C₁₂H₁₉NO₂ .
The molecular weight can be calculated as follows:
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Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol
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Hydrogen (H): 19 atoms × 1.008 g/mol = 19.152 g/mol
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Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
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Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol
Total Molecular Weight: 209.289 g/mol
The following table summarizes the key molecular properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₂ | Calculated |
| Molecular Weight | 209.29 g/mol | Calculated |
| IUPAC Name | 4-(2-(Ethylamino)propyl)-2-methoxyphenol | - |
| CAS Number | Not available | - |
| Canonical SMILES | CCCNC(C)CC1=CC(=C(C=C1)O)OC | Predicted |
| InChI Key | Predicted | Predicted |
Physicochemical Properties (Predicted)
The physicochemical properties of this compound are predicted based on its structure and comparison with similar molecules like 4-Ethyl-2-methoxyphenol.[2][3]
| Property | Predicted Value |
| pKa (most acidic) | ~10.2 (phenolic OH) |
| pKa (most basic) | ~10.5 (secondary amine) |
| LogP | ~2.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 5 |
Logical Relationships of Structural Moieties
The following diagram illustrates the key functional groups and their relationship within the molecular structure.
Caption: Proposed retrosynthetic pathway from eugenol.
Step-by-Step Experimental Workflow (Hypothetical)
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Isomerization of Eugenol to Isoeugenol: Eugenol is isomerized to isoeugenol (containing a propenyl group) by heating with a strong base, such as potassium hydroxide.
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Oxidation to a Ketone: The propenyl group of isoeugenol can be oxidized to a ketone using a Wacker-type oxidation or ozonolysis followed by a reductive workup to yield 1-(4-hydroxy-3-methoxyphenyl)propan-2-one.
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Reductive Amination: The resulting ketone undergoes reductive amination with ethylamine. A reducing agent such as sodium borohydride or catalytic hydrogenation is used to form the secondary amine, yielding the target compound.
Potential Applications and Biological Significance
The biological activity of 4-(2-(Ethylamino)propyl)-2-methoxyphenol has not been characterized. However, its structural similarity to other substituted amphetamines suggests it may have psychoactive properties, potentially interacting with monoamine neurotransmitter systems (dopamine, serotonin, and norepinephrine).
For drug development professionals, this molecule could serve as a scaffold for designing novel ligands for aminergic G-protein coupled receptors or transporters. Its guaiacol moiety is a common feature in various biologically active natural products and synthetic compounds. [4]
Analytical Characterization
The identity and purity of 4-(2-(Ethylamino)propyl)-2-methoxyphenol would be confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the precise connectivity of atoms and confirming the presence of the ethyl group, propyl chain, and the substitution pattern on the aromatic ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition. Gas chromatography-mass spectrometry (GC-MS) could be used for separation and identification, with predictable fragmentation patterns involving the benzylic cleavage of the side chain.
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Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorptions for the O-H stretch of the phenol, the N-H stretch of the secondary amine, C-H stretches of the alkyl and aromatic groups, and C-O stretches of the ether and phenol.
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High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, would be necessary to separate and quantify the (R)- and (S)-enantiomers.
Conclusion
4-(2-(Ethylamino)propyl)-2-methoxyphenol is a structurally interesting molecule within the substituted amphetamine class. While it is not a widely studied compound, its chemical properties and potential biological activities can be inferred from its close structural analogs. This guide provides a foundational understanding of its structure, molecular weight, and a plausible synthetic approach, offering a starting point for researchers interested in exploring this and related compounds. Further empirical studies are necessary to validate the predicted properties and to determine its actual chemical behavior and biological effects.
References
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The Good Scents Company. 2-methoxy-4-vinyl phenol. [Link]
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ResearchGate. Synthesis of 4-(2-Chloropropyl)-2-Methoxyphenol from Eugenol and Ketoprofen by Hydrohalogenation Reaction using HCl Catalyst. [Link]
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PubChem. 4-[(E)-but-1-enyl]-2-methoxyphenol. [Link]
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